Ethyl 2-(1-phenylethylidene)pentanoate
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Overview
Description
Ethyl 2-(1-phenylethylidene)pentanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-phenylethylidene)pentanoate can be synthesized through the condensation of acetophenone with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction is typically carried out in benzene under reflux conditions for several hours . The product is then purified through extraction and distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-phenylethylidene)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and other derivatives.
Scientific Research Applications
Ethyl 2-(1-phenylethylidene)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(1-phenylethylidene)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The phenylethylidene group may interact with cellular receptors, influencing signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
Ethyl 2-(1-phenylethylidene)pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the phenylethylidene group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
654640-29-6 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
ethyl 2-(1-phenylethylidene)pentanoate |
InChI |
InChI=1S/C15H20O2/c1-4-9-14(15(16)17-5-2)12(3)13-10-7-6-8-11-13/h6-8,10-11H,4-5,9H2,1-3H3 |
InChI Key |
ZVZNEKMGLBJAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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